molecular formula C8H7BrO4 B1437287 Methyl 5-bromo-2,4-dihydroxybenzoate CAS No. 98437-43-5

Methyl 5-bromo-2,4-dihydroxybenzoate

Cat. No.: B1437287
CAS No.: 98437-43-5
M. Wt: 247.04 g/mol
InChI Key: MZVFWDFRPKIOEV-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,4-dihydroxybenzoate is an organic compound with the molecular formula C8H7BrO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2,4 on the benzene ring are replaced by a bromine atom and hydroxyl groups, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2,4-dihydroxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2,4-dihydroxybenzoate. The reaction typically uses bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2,4-dihydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the hydroxyl groups to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce quinones or other oxidized compounds.

Scientific Research Applications

Methyl 5-bromo-2,4-dihydroxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of fine chemicals, dyes, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-2,3-dihydroxybenzoate: Similar structure but with hydroxyl groups at different positions.

    Methyl 2,4-dihydroxybenzoate: Lacks the bromine atom, affecting its reactivity and applications.

    Methyl 5-bromo-2-hydroxybenzoate: Contains only one hydroxyl group, leading to different chemical properties.

Uniqueness

Methyl 5-bromo-2,4-dihydroxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 5-bromo-2,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVFWDFRPKIOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661005
Record name Methyl 5-bromo-2,4-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98437-43-5
Record name Methyl 5-bromo-2,4-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.1 80 g of 5-bromo-2,4-dihydroxybenzoic acid are initially introduced in 1 l of methanol, 8 ml of sulfuric acid are added, and the mixture is boiled for 16 hours. The solvent is removed, the residue is taken up in MTB ether, and the solution is subjected to conventional work-up, giving 80 g of methyl 5-bromo-2,4-dihydroxybenzoate.
[Compound]
Name
1.1
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

8.9 kg of 5-bromo-2,4-dihydroxybenzoic acid are dissolved in 70 l of methanol and heated to 55° C. 800 ml of sulfuric acid (w=95-98%) are subsequently metered in, and the mixture is stirred under gentle reflux for 4 days, during which a further 500 ml of sulfuric acid (w=95-98%) were added daily (3 times). The reaction mixture is stirred into a cooled solution (5° C.) of 9 kg of sodium hydrogencarbonate in 100 l of water. Filtration and drying in vacuo at 50° C. gives 7.87 kg (83%) of methyl 5-bromo-2,4-dihydroxybenzoate (white crystals), MW 247.1.
Quantity
8.9 kg
Type
reactant
Reaction Step One
Quantity
70 L
Type
solvent
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
9 kg
Type
reactant
Reaction Step Four
Name
Quantity
100 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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